Benzene,1,1'-(1,2-ethenediyl)bis[4-chloro-
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Overview
Description
4,4’-Dichloro-trans-stilbene is a synthetic organic compound belonging to the stilbene family. Stilbenes are a group of compounds characterized by a 1,2-diphenylethylene structure. The compound is known for its applications in various fields, including chemistry, biology, and industry. Its molecular formula is C14H10Cl2, and it has a molecular weight of 249.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dichloro-trans-stilbene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the stilbene structure. Another method is the Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of 4,4’-Dichloro-trans-stilbene typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dichloro-trans-stilbene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding stilbene oxides.
Reduction: Reduction reactions can convert it into dihydrostilbenes.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Stilbene oxides.
Reduction: Dihydrostilbenes.
Substitution: Various substituted stilbenes depending on the nucleophile used.
Scientific Research Applications
4,4’-Dichloro-trans-stilbene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-Dichloro-trans-stilbene involves its interaction with various molecular targets and pathways. It can inhibit certain enzymes and interfere with cellular signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Resveratrol (3,5,4’-trihydroxystilbene): Known for its antioxidant and anticancer properties.
Pterostilbene: A derivative of resveratrol with enhanced bioavailability and similar biological activities.
Combretastatin A-4: A natural stilbene with potent anticancer activity.
Comparison: 4,4’-Dichloro-trans-stilbene is unique due to its chlorine substituents, which can influence its chemical reactivity and biological activity. Compared to resveratrol and pterostilbene, it may exhibit different pharmacokinetic properties and therapeutic potential .
Properties
IUPAC Name |
1-chloro-4-[2-(4-chlorophenyl)ethenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELCIURRBCOJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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